Cas no 2680712-24-5 (2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)

2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680712-24-5
- 2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid
- EN300-28279202
- 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid
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- インチ: 1S/C8H6F3NO3S/c1-3-5(6(13)14)4(2-16-3)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14)
- InChIKey: ARJQDZQGJHBLBM-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(C(=O)O)=C1C)NC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 253.00204871g/mol
- どういたいしつりょう: 253.00204871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 94.6Ų
2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279202-0.25g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 0.25g |
$551.0 | 2025-03-19 | |
Enamine | EN300-28279202-2.5g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 2.5g |
$1174.0 | 2025-03-19 | |
Enamine | EN300-28279202-0.05g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 0.05g |
$504.0 | 2025-03-19 | |
Enamine | EN300-28279202-0.5g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 0.5g |
$575.0 | 2025-03-19 | |
Enamine | EN300-28279202-10.0g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 10.0g |
$2577.0 | 2025-03-19 | |
Enamine | EN300-28279202-1.0g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 1.0g |
$600.0 | 2025-03-19 | |
Enamine | EN300-28279202-5.0g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 5.0g |
$1737.0 | 2025-03-19 | |
Enamine | EN300-28279202-0.1g |
2-methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid |
2680712-24-5 | 95.0% | 0.1g |
$528.0 | 2025-03-19 |
2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acidに関する追加情報
Introduction to 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid (CAS No. 2680712-24-5)
2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2680712-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a methyl group at the 2-position, an amido functionality at the 4-position linked to a 2,2,2-trifluoroacetamide moiety, and a carboxylic acid group at the 3-position endows this molecule with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structural features of 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid contribute to its potential applications in various therapeutic areas. The thiophene core is a well-documented scaffold in medicinal chemistry, with many derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the trifluoroacetamide group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug efficacy and bioavailability. Additionally, the carboxylic acid functionality allows for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities.
In recent years, there has been growing interest in thiophene-based compounds due to their ability to interact with biological targets in unique ways. For instance, studies have shown that thiophene derivatives can modulate enzyme activity and receptor binding, making them valuable in the development of novel therapeutics. The specific arrangement of functional groups in 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid suggests potential applications in targeting diseases such as cancer and neurodegenerative disorders. The trifluoroacetamide moiety, in particular, has been identified as a key pharmacophore in several FDA-approved drugs due to its ability to improve pharmacokinetic profiles.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds. Computational modeling has been used to predict the binding affinity of 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid to various biological targets, providing insights into its potential mechanisms of action. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and as a modulator of inflammatory pathways. Additionally, virtual screening techniques have identified this compound as a lead candidate for further optimization towards therapeutic agents.
The synthesis of 2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups requires precise control over reaction conditions to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been employed to introduce the desired substituents into the thiophene core. These advances have not only improved the accessibility of this compound but also paved the way for exploring its derivatives.
The biological evaluation of CAS No. 2680712-24-5 has revealed promising results in preclinical studies. In vitro assays have demonstrated that this compound exhibits inhibitory activity against several target enzymes relevant to human diseases. For example, preliminary data suggest that it may interfere with kinases involved in tumor growth and metastasis. Furthermore, cell-based assays have shown potential anti-proliferative effects on cancer cell lines without significant toxicity towards normal cells. These findings underscore the therapeutic potential of this compound and warrant further investigation into its mechanism of action.
The pharmaceutical industry has increasingly recognized the importance of structure-activity relationships (SAR) in drug development. By systematically modifying the structure of Methyl-4-(trifluoroacetamido)thiophene-3-carboxylic acid, researchers can optimize its biological activity while minimizing side effects. The carboxylic acid group provides a versatile handle for further derivatization into esters or amides, which can be explored to enhance solubility or target specificity. Additionally, exploring different substitution patterns on the thiophene ring may reveal novel bioactivities that could be exploited for therapeutic purposes.
Future research directions for CAS No 2680712245 include exploring its role in modulating immune responses and its potential as an adjuvant therapy alongside existing treatments. The trifluoroacetamide group has been shown to influence protein-protein interactions, suggesting that this compound could interfere with signaling pathways involved in inflammation or autoimmunity. Moreover, studies are underway to evaluate its efficacy in animal models of disease to provide more comprehensive insights into its therapeutic potential.
The environmental impact and sustainability considerations are also important aspects when evaluating new chemical entities like Methyl 4-(trifluoroacetamido)thiophene carboxylic acid CAS NO 2680712245. Efforts are being made to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being incorporated into laboratory protocols to ensure that future discoveries align with sustainable practices while maintaining high standards of quality control.
In conclusion,CAS No 2680712245 (CAS NO2680712245) represents an intriguing compound with significant potential in pharmaceutical research and development.* Its unique structural features,* combined with recent advances*in synthetic chemistry*and computational biology,* position it as*an exciting candidate*for further exploration.* Continued studies*will be essential*to uncover its full therapeutic promise*and contribute*to next-generation treatments.*
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